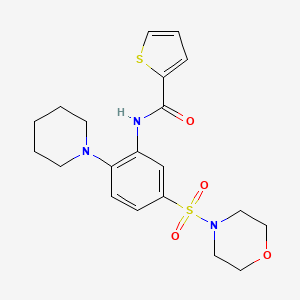![molecular formula C12H13N3OS B7498492 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide, also known as MTIP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective inhibitor of the G protein-coupled receptor (GPCR), which is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response.
Mécanisme D'action
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide selectively inhibits the G protein-coupled receptor (GPCR) signaling of the dopamine D2 receptor. The dopamine D2 receptor is a member of the GPCR superfamily, which is involved in a wide range of physiological processes. This compound binds to a specific site on the dopamine D2 receptor and prevents the activation of downstream signaling pathways, leading to a reduction in dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. This compound has been shown to reduce the levels of dopamine release in the brain, which is implicated in the pathogenesis of various neurological disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a selective inhibitor of the dopamine D2 receptor and does not affect other GPCRs, making it a useful tool for studying the role of the dopamine D2 receptor in various physiological processes. However, this compound has some limitations for lab experiments. This compound has a short half-life and requires frequent administration, which can be challenging for long-term studies.
Orientations Futures
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has significant potential for therapeutic applications in various diseases, and there are several future directions for research. One direction is to further investigate the role of this compound in the treatment of schizophrenia and Parkinson's disease. Another direction is to explore the potential of this compound in the treatment of addiction and other neurological disorders. Additionally, future research could focus on developing more potent and selective inhibitors of the dopamine D2 receptor, which could have significant therapeutic benefits.
Méthodes De Synthèse
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloropyridine with 2-amino-4-methylthiazole to form 4-(2-aminoethyl)pyridine-2-carbonitrile. This intermediate compound is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is further reacted with ammonia to form the amide product, this compound.
Applications De Recherche Scientifique
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Parkinson's disease, and addiction. This compound has been shown to selectively inhibit the signaling of the dopamine D2 receptor, which is implicated in the pathogenesis of schizophrenia and Parkinson's disease. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-8-17-11(15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSRZIVCIVQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)




![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)

![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
